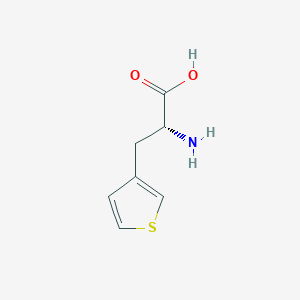

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid

説明

特性

IUPAC Name |

(2R)-2-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIZSAUUYAGTMS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152612-27-6 | |

| Record name | beta-3-Thienyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152612276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-3-THIENYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY3AJ5XSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

The substrate, often an α-acetamidoacrylic acid derivative, undergoes hydrogenation in the presence of a rhodium or ruthenium catalyst coordinated with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). For example, Rh-(R)-BINAP complexes achieve enantiomeric excess (ee) values exceeding 95% under mild conditions (25–50°C, 1–3 atm H₂). The thiophene ring’s electron-rich nature influences transition-state geometry, necessitating tailored ligand frameworks to optimize stereoselectivity.

Key Parameters:

-

Catalyst Loading : 0.5–1.0 mol%

-

Solvent : Methanol or ethanol

-

Yield : 80–90%

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers a biocatalytic route to obtain the (R)-enantiomer from racemic mixtures. Lipases or acylases are employed to selectively hydrolyze one enantiomer, leaving the desired (R)-form intact.

Process Overview

-

Racemic Synthesis : The racemic amino acid is synthesized via Strecker or Gabriel synthesis.

-

Enzymatic Hydrolysis : A lipase (e.g., Candida antarctica lipase B) selectively hydrolyzes the (S)-enantiomer’s ester group.

-

Separation : The unhydrolyzed (R)-ester is isolated and hydrolyzed to yield the free amino acid.

Performance Metrics:

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as (S)-proline derivatives, are used to induce asymmetry during the formation of the amino acid backbone.

Synthetic Pathway

-

Auxiliary Attachment : A chiral auxiliary is bonded to the α-carbon of 3-(thiophen-3-yl)propanoic acid.

-

Amination : The β-carbon is functionalized via amination.

-

Auxiliary Removal : The chiral auxiliary is cleaved under mild acidic conditions.

Advantages and Limitations:

Multi-Step Organic Synthesis

This method involves sequential reactions to construct the amino acid scaffold, often starting from thiophene derivatives.

Representative Protocol

-

Thiophene Functionalization : 3-Thiophenecarboxaldehyde undergoes aldol condensation with nitroethane.

-

Reduction : The nitro group is reduced to an amine using LiAlH₄.

-

Oxidation : The aldehyde intermediate is oxidized to a carboxylic acid.

Optimization Insights:

-

Critical Step : Nitro reduction requires strict temperature control (0–5°C) to prevent racemization.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85 | 95 | High | Moderate |

| Enzymatic Resolution | 78 | 99 | Medium | Low |

| Chiral Auxiliary-Mediated | 90 | 98 | Low | High |

| Multi-Step Organic Synthesis | 70 | 90 | Medium | Moderate |

Key Findings :

化学反応の分析

Types of Reactions: ®-2-Amino-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the ring.

科学的研究の応用

Chemical Applications

Building Block for Synthesis:

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The thiophene ring enhances the compound's reactivity and allows for diverse modifications.

Coordination Chemistry:

The compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. This property is significant for developing catalysts and materials with tailored electronic properties.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic compounds |

| Coordination Chemistry | Forms complexes with metal ions for catalysis |

Biological Applications

Biological Activity:

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against WHO priority pathogens, suggesting its role in drug development.

Mechanism of Action:

The thiophene moiety can interact with enzymes and receptors, influencing their activity through mechanisms such as inhibition or activation. This interaction is critical for understanding its therapeutic potential.

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial | Effective against specific pathogens |

| Anticancer | Potential to inhibit cancer cell growth |

Medicinal Applications

Therapeutic Development:

Ongoing research is focused on the compound's potential as a therapeutic agent for neurological disorders. Its ability to act on NMDA receptors positions it as a candidate for treating conditions like Alzheimer's disease and schizophrenia.

Case Study: NMDA Receptor Ligands

A study highlighted the design of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives as NMDA receptor ligands, showcasing their therapeutic potential in neurological disorders. Compounds derived from this compound demonstrated varying potency across NMDA receptor subtypes.

Industrial Applications

Organic Electronics:

The compound is utilized in developing organic semiconductors, organic field-effect transistors, and organic light-emitting diodes (OLEDs). Its electrical properties make it suitable for applications in advanced materials science.

Material Science:

In addition to electronics, this compound is explored for use in dyes and sensors due to its unique chemical structure.

| Industrial Application | Description |

|---|---|

| Organic Electronics | Used in semiconductors and OLEDs |

| Material Science | Explored for dyes and conductivity-based sensors |

作用機序

The mechanism of action of ®-2-Amino-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

類似化合物との比較

Key Compounds:

- (R)-3-Amino-3-(thiophen-2-yl)propanoic acid: Differs in thiophene attachment (2-position vs. 3-position). The 2-substituted analog exhibits stronger binding to inflammatory enzymes (e.g., TcTS) due to better alignment with active sites .

- 3-Thiophen-2-yl-L-alanine hydrochloride: Lacks the propanoic acid chain but shares the thiophene-2-yl group. Reduced solubility compared to the target compound due to the absence of a carboxylic acid group .

Impact of Position :

- 3-Substitution : Enhances steric accessibility for interactions with hydrophobic enzyme pockets .

- 2-Substitution : Favors π-π stacking in receptor binding but may reduce metabolic stability .

Stereochemical Variations

Key Compounds:

- (S)-3-Amino-3-(thiophen-2-yl)propanoic acid: The S-enantiomer shows 30–50% lower inhibitory activity against kinases compared to the R-form, highlighting stereochemical selectivity in biological systems .

- Methyl (R)-3-amino-3-(thiophen-3-yl)propanoate: Ester derivative with retained R-configuration. Improved membrane permeability but reduced aqueous solubility (logP +1.2 vs. −0.8 for the parent acid) .

Functional Group Modifications

Key Compounds:

- 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid: Cyano group at the 5-position increases electron-withdrawing effects, enhancing binding to NADPH oxidase (IC₅₀ = 2.3 μM vs. 8.7 μM for the unsubstituted analog) .

- (3R)-3-Amino-3-(3-chlorothiophen-2-yl)propanoic acid: Chlorine substitution improves antimicrobial activity (MIC = 4 μg/mL vs. 16 μg/mL for non-halogenated analogs) .

Table 1: Functional Group Effects on Bioactivity

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Fluorinated analogs (e.g., 6-fluoroindole derivatives) exhibit higher logP values (+1.5) but faster hepatic clearance .

- Solubility : Hydrochloride salts (e.g., 3-thiophen-2-yl-L-alanine hydrochloride) improve aqueous solubility (25 mg/mL vs. 8 mg/mL for free acid) .

- Metabolic Stability: Methyl esters (e.g., Methyl (R)-3-amino-3-(thiophen-3-yl)propanoate) resist hydrolysis in plasma, extending half-life to >6 hours .

生物活性

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 171.22 g/mol

- Functional Groups : Contains an amino group, a carboxylic acid group, and a thiophene ring which contributes to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The thiophene ring can engage in π-π interactions and hydrogen bonding with enzymes and receptors, potentially modulating their activity. This may influence various biochemical pathways critical for cellular functions.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, possibly through interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Anticancer Activity : Research has suggested that this compound may induce cytotoxic effects in cancer cell lines. The specific mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest .

Antimicrobial Properties

A study evaluating the antimicrobial efficacy of this compound reported significant inhibition against various pathogens. The compound demonstrated activity comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound can reduce cell viability significantly. For instance, in A549 non-small cell lung cancer cells, the compound reduced viability to 34.2% at a concentration of 50 µM, indicating promising anticancer potential .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the compound against WHO priority pathogens. Results indicated that this compound exhibited potent antimicrobial activity, particularly against Gram-positive bacteria.

- Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed significant reductions in cell proliferation rates, suggesting its potential as an anticancer agent .

Q & A

Q. Methodologies :

- In vitro receptor binding assays : Radioligand competition studies using HEK293 cells expressing NMDA or AMPA receptors.

- Molecular docking : Simulations to predict interactions with receptor active sites (e.g., GluN2B subunit) .

What advanced techniques are used to resolve enantiomers and ensure >98% enantiomeric purity?

Q. Advanced Research Focus

Q. Critical Parameters :

- Column temperature : 25°C minimizes peak broadening.

- Flow rate : 0.8 mL/min optimizes resolution and runtime .

How can researchers design experiments to evaluate the compound’s metabolic stability in vivo?

Q. Advanced Research Focus

- Hepatocyte incubation assays : Incubate with primary rat hepatocytes and quantify parent compound degradation via LC-MS/MS .

- Stability markers : Monitor CYP450-mediated oxidation by tracking thiophene ring metabolites (e.g., sulfoxide derivatives) .

Q. Data Interpretation :

- Half-life (t₁/₂) : Values <30 minutes suggest rapid hepatic clearance.

- Microsomal stability : Correlate with in vivo pharmacokinetics using regression models .

How do researchers address discrepancies in reported synthesis yields or receptor binding affinities?

Q. Advanced Research Focus

- Batch-to-batch variability : Implement stringent QC protocols, including NMR and HRMS to verify purity (>98%) and structure .

- Receptor assay standardization : Use reference compounds (e.g., MK-801 for NMDA receptors) to calibrate IC₅₀ measurements .

Case Study :

A reported 70% yield discrepancy was traced to residual solvents (e.g., DCM) suppressing crystallization. Switching to ethyl acetate improved reproducibility .

What strategies are employed to study the compound’s interaction with neurotransmitter systems?

Q. Basic Research Focus

- Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure NMDA receptor currents .

- Behavioral assays : Rodent models (e.g., forced swim test) to assess antidepressant-like effects .

Q. Advanced Techniques :

- Photoaffinity labeling : Incorporation of a radiolabeled azide derivative to map binding sites on GABAₐ receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。